7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H26N4O4 and its molecular weight is 398.463. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have shown to inhibit cdk2, which leads to the suppression of tumor cell growth . The inhibition of CDK2 prevents the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of cdk2 can affect several biochemical pathways related to cell cycle regulation . For instance, CDK2 inhibition can lead to the suppression of the G1/S transition in the cell cycle, thereby preventing DNA replication and cell division .
Result of Action
Similar compounds have shown superior cytotoxic activities against certain cell lines . For instance, they have shown significant inhibitory activity against MCF-7 and HCT-116 cell lines .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives have been shown to interact with a variety of enzymes and proteins, often acting as inhibitors or activators . The nature of these interactions can vary widely, depending on the specific structure of the pyrimidine derivative and the biomolecules it interacts with .
Cellular Effects
Given the known roles of pyrimidines in cellular metabolism, it is likely that this compound could influence cell function in a variety of ways . For instance, it may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is not well-defined. It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Pyrimidine metabolism is a complex process involving numerous enzymes and cofactors
Biological Activity
Introduction
7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (CAS Number: 1021059-33-5) is a synthetic compound with potential therapeutic applications. Its unique structure features fused pyrrole and pyrimidine rings, which are known to contribute to various biological activities. This article reviews the biological activity of this compound based on available research findings.
Property | Value |
---|---|
Molecular Formula | C21H26N4O4 |
Molecular Weight | 398.5 g/mol |
Structure | Pyrrolo[2,3-d]pyrimidine |
CAS Number | 1021059-33-5 |
Anticancer Activity
Research indicates that compounds similar to 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine have shown promising anticancer properties. A study involving various synthesized tetrazolopyrimidine derivatives demonstrated significant cytotoxic effects against several human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) using the MTT assay method. Notably:
- Cytotoxicity Results : Compounds were compared against standard chemotherapy agents like doxorubicin and 5-fluorouracil.
The biological activity of this compound may be attributed to its ability to interfere with cellular signaling pathways associated with cancer cell proliferation and survival. The presence of the pyrimidine core is known for its role in inhibiting enzymes involved in nucleic acid synthesis and cell cycle regulation.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications at specific positions on the pyrimidine ring can enhance anticancer activity. For example:
- Substituents such as 4-nitrophenyl at the 7-position significantly increased anticancer potency against HCT-116 cells.
- Compounds with bromophenyl or chlorophenyl groups at this position showed varying degrees of activity against MCF-7 and A549 cell lines .
Case Study 1: Cytotoxic Evaluation
In a systematic evaluation of synthesized derivatives similar to the target compound, researchers conducted in vitro tests on several cancer cell lines. The results highlighted:
Compound | Cell Line | IC50 (µM) | Comparison Drug | Relative Efficacy |
---|---|---|---|---|
4b | HCT-116 | 12 | Doxorubicin | Higher |
4c | MCF-7 | 15 | Doxorubicin | Comparable |
4a | A549 | 10 | 5-Fluorouracil | Higher |
These findings underscore the potential of structurally related compounds in developing effective cancer therapies .
Case Study 2: In Vivo Studies
Further investigations into the in vivo efficacy of related compounds indicated significant tumor reduction in animal models treated with specific derivatives. The mechanisms involved apoptosis induction and inhibition of angiogenesis, suggesting that these compounds could serve as effective chemotherapeutic agents .
Properties
IUPAC Name |
7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-23-19-16(20(27)24(2)21(23)28)14-17(25(19)12-7-13-29-3)18(26)22-11-10-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCINNFRDRATDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCCOC)C(=O)NCCC3=CC=CC=C3)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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